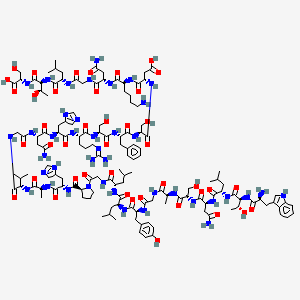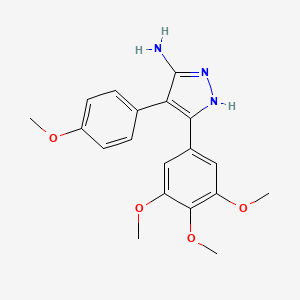
4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XN-0502, also known as 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine, is a novel derivative of combretastatin A-4. Combretastatin A-4 is a tubulin-binding compound currently in phase II trials as a tumor vascular-targeting agent. XN-0502 has shown promising anti-cancer properties, particularly in inducing cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
The synthesis of XN-0502 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole core: This involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Substitution reactions: The pyrazole core is then subjected to substitution reactions to introduce the methoxyphenyl and trimethoxyphenyl groups.
Final modifications: Additional functional groups are introduced to complete the synthesis of XN-0502.
Industrial production methods for XN-0502 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
XN-0502 undergoes various chemical reactions, including:
Oxidation: XN-0502 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on XN-0502.
Substitution: XN-0502 can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
XN-0502 has a wide range of scientific research applications, including:
Chemistry: XN-0502 is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives.
Biology: XN-0502 is used in biological studies to investigate its effects on cell cycle regulation and apoptosis.
Medicine: XN-0502 has shown potential as an anti-cancer agent, particularly in targeting tubulin and disrupting microtubule dynamics in cancer cells.
Industry: XN-0502 can be used in the development of new pharmaceuticals and as a lead compound for drug discovery
Mechanism of Action
XN-0502 exerts its effects primarily by binding to tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, XN-0502 disrupts the normal dynamics of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is similar to that of combretastatin A-4, but XN-0502 has been shown to have enhanced potency and selectivity .
Comparison with Similar Compounds
XN-0502 is similar to other combretastatin A-4 derivatives, such as combretastatin A-1 and combretastatin A-2. XN-0502 has unique structural features, including the presence of methoxyphenyl and trimethoxyphenyl groups, which contribute to its enhanced anti-cancer activity. Other similar compounds include:
Combretastatin A-1: Another tubulin-binding compound with anti-cancer properties.
Combretastatin A-2: Similar to combretastatin A-1 but with different substituents on the aromatic rings.
Colchicine: A well-known tubulin-binding agent used in the treatment of gout and certain cancers
XN-0502 stands out due to its improved potency and selectivity compared to these similar compounds.
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C19H21N3O4/c1-23-13-7-5-11(6-8-13)16-17(21-22-19(16)20)12-9-14(24-2)18(26-4)15(10-12)25-3/h5-10H,1-4H3,(H3,20,21,22) |
InChI Key |
SITNEARYBVAYKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


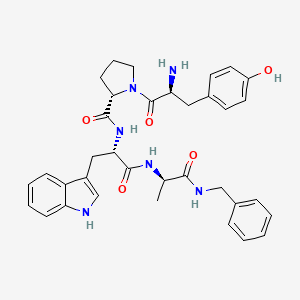
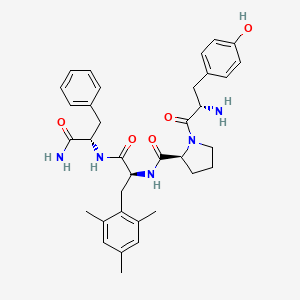

![(S)-N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10853778.png)
![8-Ethyl-6-methoxy-3-methyl-8H-1,3a,7,8,9-pentaaza-dibenzo[e,h]azulene](/img/structure/B10853782.png)
![(S)-1-(1H-pyrrolo[2,3-f]quinolin-1-yl)-2-propylamine](/img/structure/B10853789.png)
![(R)-{3-[(4-Chlorophenyl)-(2-chloropyridin-3-yl)methoxy]azetidin-1-yl}piperidin-1-ylmethanone](/img/structure/B10853792.png)
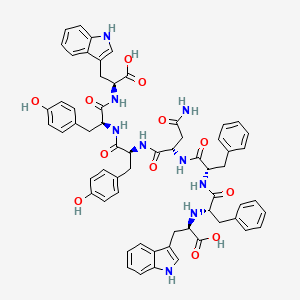
![2-iodo-N-[3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indol-5-yl]benzenesulfonamide](/img/structure/B10853815.png)
![tert-butyl (2S)-1-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B10853824.png)
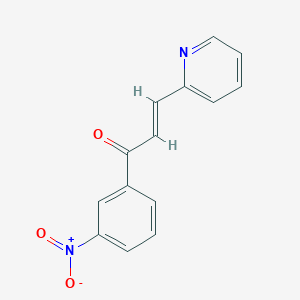
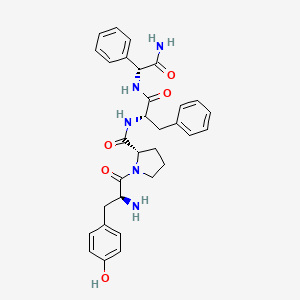
![3-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]-7-(trifluoromethyl)-2H-indazole](/img/structure/B10853835.png)
